

# An In-depth Technical Guide to the Chemical Structure and Properties of Muscone

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Muscone**, a macrocyclic ketone, is the principal odorous component of natural musk, a substance highly valued in perfumery and traditional medicine for centuries. The naturally occurring enantiomer is (R)-(-)-3-methylcyclopentadecanone. Due to the protected status of the musk deer, from which natural musk is obtained, synthetic **muscone** is now the primary source for commercial applications. Beyond its characteristic fragrance, **muscone** has garnered significant scientific interest for its diverse biological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways of **muscone**, along with detailed experimental protocols relevant to its synthesis and biological evaluation.

# **Chemical Structure and Stereochemistry**

The chemical structure of **muscone** was first elucidated by Leopold Ružička. It consists of a 15-membered carbon ring with a ketone functional group and a methyl substituent at the third position.

- IUPAC Name: (R)-3-methylcyclopentadecanone[1]
- Molecular Formula: C16H30O[2][3]



CAS Registry Number: 541-91-3[1][2][3]

**Muscone** possesses a single chiral center at the C-3 position, giving rise to two enantiomers: (R)-(-)-muscone and (S)-(+)-muscone. The naturally occurring and most fragrant isomer is (R)-(-)-muscone.[4][5] The racemic mixture is often denoted as (±)-muscone.

## **Physicochemical and Spectroscopic Properties**

**Muscone** is a colorless to pale yellow oily liquid with a powerful, sweet, and animalic musk odor.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Muscone

Property	Value	Reference
Molecular Weight	238.41 g/mol	[1][2]
Boiling Point	329 °C; 130 °C @ 0.5 mmHg	[1]
Melting Point	-15 °C	[7]
Density	0.9221 g/cm <sup>3</sup> at 17 °C	[1]
Refractive Index	1.4802 at 17 °C/D	[1]
Solubility	Very soluble in acetone, ethyl ether, and ethanol. Insoluble in water.	[1][3]
logP (Octanol/Water)	5.277	[8]
Vapor Pressure	0.000095 mmHg @ 23°C	[9]

#### Spectroscopic Data:

 ¹H-NMR and ¹³C-NMR: The nuclear magnetic resonance spectra of muscone are characterized by a series of signals corresponding to the numerous methylene groups in the macrocyclic ring, a distinct signal for the methyl group, and a downfield signal for the carbonyl carbon. The exact chemical shifts and coupling patterns are dependent on the solvent and the specific stereoisomer.



- Infrared (IR) Spectroscopy: The IR spectrum of **muscone** prominently features a strong absorption band characteristic of a ketone carbonyl group (C=O) stretching vibration, typically in the range of 1700-1725 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The electron ionization mass spectrum of muscone shows a
  molecular ion peak corresponding to its molecular weight, along with a characteristic
  fragmentation pattern resulting from the cleavage of the macrocyclic ring.

## **Biological Properties and Signaling Pathways**

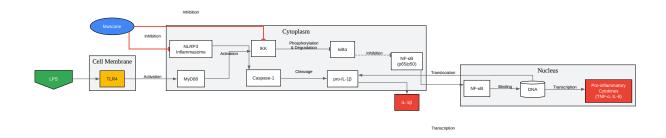
**Muscone** exhibits a range of biological activities, with its anti-inflammatory and olfactory properties being the most extensively studied.

# Anti-inflammatory Activity: Inhibition of the NF-kB and NLRP3 Inflammasome Pathways

**Muscone** has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[10][11]

The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ), Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ), and Interleukin-6 (IL-6).[10] In some cell types, **muscone** has been observed to inactivate the TLR4/NF- $\kappa$ B signaling pathway.[12]





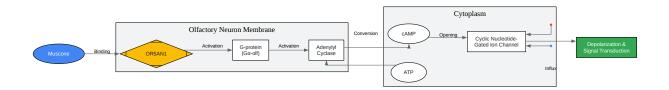
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Figure 1: **Muscone**'s inhibitory effect on the NF-κB and NLRP3 inflammasome signaling pathways.

# **Olfactory Receptor Interaction**

The characteristic musk odor of **muscone** is mediated through its interaction with specific olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a key receptor for **muscone** and other musk-smelling compounds. The binding of **muscone** to OR5AN1 is thought to involve hydrogen bonding with a tyrosine residue (Tyr260) and hydrophobic interactions with surrounding aromatic residues within the receptor's binding pocket.





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Figure 2: Olfactory signal transduction pathway initiated by muscone binding to OR5AN1.

# Experimental Protocols Synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis

This protocol is a representative example of an asymmetric synthesis of (R)-(-)-muscone.

#### Materials:

- (+)-Citronellal
- Grubbs' catalyst (second generation)
- Diisobutylaluminium hydride (DIBAL-H)
- Dess-Martin periodinane
- Various solvents (e.g., dichloromethane, toluene, diethyl ether) and reagents for standard organic synthesis.

#### Methodology:

• Preparation of the Diene Precursor:



- Start with commercially available (+)-citronellal.
- Perform a series of standard organic transformations to elongate the carbon chain and introduce a terminal double bond, creating a long-chain diene with the desired stereochemistry at the methyl-bearing carbon. This typically involves reactions such as Wittig olefination and Grignard additions.
- Ring-Closing Metathesis (RCM):
  - Dissolve the diene precursor in a suitable solvent (e.g., dry dichloromethane or toluene)
     under an inert atmosphere (argon or nitrogen).
  - Add a catalytic amount of a Grubbs' catalyst (e.g., second-generation).
  - Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  - Upon completion, quench the reaction and purify the resulting cyclic alkene by column chromatography.
- Reduction and Oxidation:
  - Reduce the double bond of the cyclic alkene using a standard hydrogenation procedure (e.g., H<sub>2</sub>, Pd/C).
  - The resulting macrocyclic alkane is then oxidized to the corresponding ketone, muscone.
     This can be achieved through various methods, such as oxidation of a corresponding secondary alcohol, which can be introduced via hydroboration-oxidation of the cyclic alkene.



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Figure 3: A generalized workflow for the synthesis of (R)-(-)-muscone.



# In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production

This protocol outlines a general method for assessing the anti-inflammatory effects of **muscone** in a cell-based assay.

#### Materials:

- Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
- Lipopolysaccharide (LPS)
- Muscone
- Cell culture medium and supplements
- ELISA kits for TNF-α, IL-6, and IL-1β

#### Methodology:

- Cell Culture and Treatment:
  - Culture the macrophage cells in appropriate medium until they reach a suitable confluency.
  - Pre-treat the cells with various concentrations of muscone for a specified period (e.g., 1-2 hours).
  - Stimulate the cells with LPS (a potent inflammatory agent) for a defined time (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with muscone alone).
- Collection of Supernatants:
  - After the incubation period, collect the cell culture supernatants.
  - Centrifuge the supernatants to remove any cellular debris.



- · Cytokine Measurement by ELISA:
  - Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
  - Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate to generate a colorimetric signal.
  - Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
- Data Analysis:
  - Compare the cytokine levels in the muscone-treated groups to the LPS-only control group to determine the inhibitory effect of muscone.
  - Perform statistical analysis to assess the significance of the observed effects.

## Conclusion

Muscone remains a molecule of significant interest in both the fragrance industry and the field of pharmacology. Its well-defined chemical structure and stereochemistry provide a foundation for understanding its unique properties. The elucidation of its biological activities, particularly its anti-inflammatory effects through the modulation of the NF-κB and NLRP3 inflammasome pathways, opens avenues for its potential therapeutic applications. The synthetic routes developed for **muscone** not only ensure a sustainable supply but also enable the synthesis of analogs for further structure-activity relationship studies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the chemical and biological intricacies of this fascinating macrocyclic ketone.

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